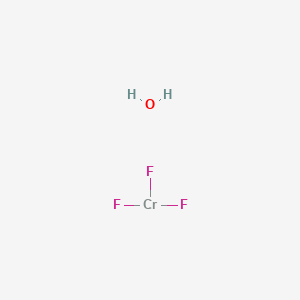

Chromium(III) fluoride hydrate

Description

Properties

IUPAC Name |

trifluorochromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUXKGJFVWBTKR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.F[Cr](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16671-27-5, 123333-98-2 | |

| Record name | Chromium fluoride (CrF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium fluoride (CrF3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Hydrated States of Chromium(III) Fluoride: A Technical Overview

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a survey of the known hydrated forms of Chromium(III) fluoride (CrF₃). This document compiles available data on the synthesis, structure, and properties of these compounds, highlighting areas where further research is needed.

Chromium(III) fluoride, an inorganic compound with the formula CrF₃, is known to exist in several hydrated forms, where a variable number of water molecules are incorporated into the crystal structure. These hydrates exhibit distinct chemical and physical properties, including color and solubility, which are of interest in various fields of research and application. The known hydrates include the trihydrate (CrF₃·3H₂O), tetrahydrate (CrF₃·4H₂O), pentahydrate (CrF₃·5H₂O), hexahydrate ([Cr(H₂O)₆]F₃), and nonahydrate (CrF₃·9H₂O).

Physicochemical Properties of Chromium(III) Fluoride Hydrates

Table 1: Summary of Physicochemical Data for Chromium(III) Fluoride and its Hydrates

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) | Pentahydrate (CrF₃·5H₂O) | Hexahydrate ([Cr(H₂O)₆]F₃) | Nonahydrate (CrF₃·9H₂O) |

| Molar Mass ( g/mol ) | 108.99 | 163.04 | 181.05 | 199.06 | 217.08 | 271.12 |

| Appearance | Green crystalline solid[1] | Green crystalline solid[1] | Green crystalline solid[1] | - | Violet solid[1] | - |

| Density (g/cm³) | 3.8[1] | 2.2[1] | - | - | - | - |

| Solubility in Water | Insoluble[1] | Soluble[1] | - | - | Soluble[1] | - |

| Crystal System | Rhombohedral[1] | - | - | Orthorhombic | - | - |

| Space Group | R-3c[1] | - | - | Pbcn | - | - |

| Lattice Parameters (Å) | a = 5.264, c = 13.41 | - | - | a=10.396, b=8.06, c=7.965 | - | - |

Note: A hyphen (-) indicates that the data is not currently available in the cited literature.

Structural Characteristics

The fundamental structure of these compounds is centered around an octahedral chromium(III) ion. In the anhydrous form, the chromium center is coordinated by six fluoride ligands that bridge to adjacent chromium centers.[1] In the hydrated forms, water molecules progressively replace the fluoride ligands in the coordination sphere of the chromium ion.

For instance, the hexahydrate exists as the complex cation [Cr(H₂O)₆]³⁺ with fluoride anions in the crystal lattice.[1] This coordination of water molecules is responsible for the distinct violet color of the hexahydrate, which is characteristic of the hexaquachromium(III) ion. The green color of the lower hydrates, such as the trihydrate, suggests that fluoride ions are part of the inner coordination sphere, forming complexes such as [CrF₃(H₂O)₃].

A logical relationship for the formation of different hydrates from an aqueous solution of CrF₃ can be visualized as a stepwise process dependent on factors like concentration and temperature.

Experimental Protocols

Detailed experimental protocols for the synthesis of each specific hydrate of Chromium(III) fluoride are not extensively documented in publicly available literature. However, general methods for the preparation of hydrated Chromium(III) fluoride are reported.

General Synthesis of Hydrated Chromium(III) Fluoride

A common method for the synthesis of hydrated Chromium(III) fluoride involves the reaction of chromium(III) oxide with hydrofluoric acid.[1]

Reaction: Cr₂O₃ + 6HF + (2n-3)H₂O → 2CrF₃·nH₂O

Procedure:

-

Chromium(III) oxide is dissolved in an aqueous solution of hydrofluoric acid.

-

The solution is typically heated to facilitate the reaction.

-

Upon cooling or evaporation of the solvent, crystals of the hydrated Chromium(III) fluoride are formed.

The specific hydrate obtained is dependent on the reaction conditions, such as the concentration of the hydrofluoric acid, the reaction temperature, and the rate of crystallization. To obtain a specific hydrate, precise control over these parameters is necessary. Further research is required to establish detailed and reproducible protocols for the selective synthesis of each hydrate.

The workflow for a typical synthesis experiment can be outlined as follows:

Areas for Future Research

This review of the available literature reveals that while the existence of several hydrates of Chromium(III) fluoride is established, there is a significant lack of detailed characterization data for most of these compounds. To advance the understanding and potential applications of these materials, future research should focus on:

-

Systematic Synthesis: Developing and reporting detailed and reproducible experimental protocols for the selective synthesis of each hydrate.

-

Crystallographic Studies: Performing single-crystal X-ray diffraction studies to determine the precise crystal structures of the trihydrate, tetrahydrate, hexahydrate, and nonahydrate.

-

Thermal Analysis: Conducting detailed thermal analysis (TGA/DSC) to determine the dehydration pathways, thermal stability, and associated enthalpy changes for each hydrate.

-

Spectroscopic Characterization: Recording and assigning the infrared, Raman, and UV-Vis spectra for each specific hydrate to provide a comprehensive spectroscopic database.

A deeper understanding of the properties of each specific hydrate will enable a more targeted approach to their application in areas such as catalysis, materials science, and as precursors for the synthesis of other chromium compounds.

References

An In-depth Technical Guide to Chromium(III) Fluoride Hydrate: Chemical Formula and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and properties of chromium(III) fluoride hydrate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound may be of interest.

Chemical Formula and Hydration States

Chromium(III) fluoride is an inorganic compound with the base chemical formula CrF₃ . It is known to exist in an anhydrous form as well as several hydrated forms, where it incorporates a specific number of water molecules into its crystal structure. The general chemical formula for the hydrated forms is CrF₃·nH₂O , where 'n' represents the number of water molecules.

The degree of hydration significantly influences the compound's physical and chemical properties, including its color, solubility, and crystal structure. The most commonly encountered hydrates are the trihydrate and tetrahydrate, though other forms have also been identified.

Quantitative Data Summary

The following table summarizes the key quantitative data for the anhydrous and common hydrated forms of chromium(III) fluoride.

| Property | Anhydrous (CrF₃) | Trihydrate (CrF₃·3H₂O) | Tetrahydrate (CrF₃·4H₂O) |

| Molar Mass ( g/mol ) | 108.99[1] | 163.04[1] | 181.05[1] |

| Appearance | Green crystalline solid[1] | Green crystalline solid[2] | Green crystalline solid[3][4] |

| Density (g/cm³) | 3.8[1] | 2.2[1] | ~2.1[2] |

| Melting Point (°C) | >1000 (sublimes)[1] | Decomposes[2] | ~87 (decomposes)[5] |

| Solubility in Water | Insoluble[1] | Sparingly soluble[1] | Soluble[5] |

| CAS Number | 7788-97-8[1] | 16671-27-5[1] | 123333-98-2[1] |

Molecular Structure and Crystallography

In all forms of chromium(III) fluoride, the chromium ion (Cr³⁺) exhibits an oxidation state of +3 and typically adopts an octahedral coordination geometry .[1] The ligands coordinating to the central chromium ion are either fluoride ions (F⁻) or water molecules (H₂O).

Anhydrous CrF₃: In the anhydrous state, the chromium centers are octahedrally coordinated by six fluoride ions. These fluoride ions bridge between adjacent chromium centers, forming a three-dimensional polymeric structure. The crystal structure is rhombohedral with the space group R-3c.[1]

Hydrated Forms: In the hydrated forms, water molecules replace some of the fluoride ions in the coordination sphere of the chromium ion. The arrangement of these ligands can lead to different isomers and crystal structures.

-

Chromium(III) Fluoride Trihydrate (CrF₃·3H₂O): This green hydrate is understood to have a structure containing the neutral complex fac-[CrF₃(H₂O)₃], where three fluoride ions and three water molecules are arranged on the faces of the octahedron around the chromium center. The crystal structure of the trihydrate has been reported as rhombohedral.

-

Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O): This is another common green hydrate.[3][4] While detailed crystallographic data is less commonly cited, it is understood to also feature an octahedral chromium center with a mix of fluoride and water ligands. One of the water molecules is likely a water of crystallization, not directly bonded to the chromium ion.

-

Other Hydrates: A violet nonahydrate is also known, which has been identified as hexaquachromium(III) fluoride trihydrate, with the formula [Cr(H₂O)₆]F₃·3H₂O. In this complex, the inner coordination sphere of the chromium ion is fully occupied by six water molecules, and the fluoride ions act as counter-ions, with three additional water molecules present in the crystal lattice. A pentahydrate with an orthorhombic crystal system has also been reported.

The following diagram illustrates the different known hydration states of chromium(III) fluoride.

The coordination environment around the central chromium(III) ion is depicted in the following diagram.

Experimental Protocols

Synthesis

The most common laboratory and industrial synthesis of this compound involves the reaction of chromium(III) oxide (Cr₂O₃) with aqueous hydrofluoric acid (HF).[1]

General Protocol:

-

Reaction Setup: A reaction vessel resistant to hydrofluoric acid, such as one made of polytetrafluoroethylene (PTFE) or another suitable polymer, should be used.

-

Reactants: Chromium(III) oxide is added to an aqueous solution of hydrofluoric acid. The concentration of the hydrofluoric acid and the stoichiometry of the reactants will influence the reaction rate and the nature of the hydrated product formed. The reaction is exothermic and should be managed with appropriate cooling.

-

Reaction Conditions: The mixture is typically stirred at a controlled temperature to ensure complete reaction. The dissolution of chromium(III) oxide in hot aqueous hydrofluoric acid leads to the formation of the green salt which then crystallizes.

-

Crystallization: The resulting solution is cooled to induce crystallization of the this compound. The specific hydrate that crystallizes can be influenced by factors such as temperature, concentration, and the presence of other ions.

-

Isolation and Purification: The crystals are isolated by filtration, washed with a suitable solvent (e.g., cold water or an organic solvent in which the hydrate is insoluble), and dried under vacuum or in a desiccator.

Another synthetic route to the anhydrous form involves the reaction of chromium(III) chloride (CrCl₃) with hydrogen fluoride gas at elevated temperatures.[1]

Characterization

A variety of analytical techniques are employed to characterize the structure and properties of chromium(III) fluoride hydrates.

-

X-ray Diffraction (XRD): This is a primary technique for determining the crystal structure of the different hydrates. Single-crystal XRD can provide detailed information about bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. Powder XRD is useful for phase identification and assessing the purity of the bulk material.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the hydrates and to determine the number of water molecules. TGA measures the change in mass as a function of temperature, showing distinct mass loss steps corresponding to the dehydration of the compound. DSC can be used to detect phase transitions and measure the enthalpy changes associated with these processes.

-

Spectroscopic Techniques:

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can provide information about the coordination of water molecules and fluoride ions to the chromium center. The presence of coordinated water and lattice water can often be distinguished by the positions and shapes of the O-H stretching and bending vibrations.

-

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can be used to confirm the +3 oxidation state of chromium and to analyze the elemental composition of the surface.

-

The following diagram outlines a general workflow for the synthesis and characterization of chromium(III) fluoride hydrates.

References

- 1. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) Trifluoride Trihydrate | Properties, Uses, Safety Data & Supplier China [boulingchem.com]

- 3. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [m.chemicalbook.com]

- 4. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [amp.chemicalbook.com]

- 5. Mintchem Graphite fluoride, with the chemical formula (CFx)n-1 Suppliers, Exporters | HEAVEN [heavenmaterials.com]

In-Depth Technical Guide to Chromium(III) Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16671-27-5

This technical guide provides a comprehensive overview of Chromium(III) fluoride trihydrate, a compound with diverse applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

Chromium(III) fluoride trihydrate is a green crystalline solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 16671-27-5 | [2][3] |

| Molecular Formula | CrF₃·3H₂O | [3] |

| Molecular Weight | 163.037 g/mol | [2][4] |

| 165.01 g/mol | [1] | |

| Appearance | Green crystalline solid | [1] |

| Density | approx. 2.15 g/cm³ | [1] |

| 2.2 g/cm³ (trihydrate) | [5] | |

| Melting Point | Decomposes before melting | [1] |

| Solubility in Water | Slightly soluble | [1] |

Synthesis and Experimental Protocols

Synthesis from Chromium(III) Oxide

A common method for the synthesis of Chromium(III) fluoride hydrates involves the reaction of chromium(III) oxide with hydrofluoric acid.[1]

Reaction: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃

While detailed industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

Experimental Protocol:

-

Materials: Chromium(III) oxide (Cr₂O₃), 48% hydrofluoric acid (HF), distilled water.

-

Procedure: a. In a fume hood, carefully add a stoichiometric excess of hydrofluoric acid to a suspension of Chromium(III) oxide in a polytetrafluoroethylene (PTFE) beaker. b. The mixture is gently heated and stirred until the Chromium(III) oxide is completely dissolved. c. The resulting green solution is then allowed to cool, leading to the crystallization of Chromium(III) fluoride trihydrate. d. The crystals are collected by filtration, washed with a small amount of cold distilled water, and dried in a desiccator over a suitable drying agent.

-

Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and full-face protection.

Use as a Catalyst in Fluorination Reactions

Chromium(III) fluoride is utilized as a catalyst in the fluorination of chlorocarbons by hydrogen fluoride (HF).[1]

Experimental Workflow for Catalytic Activity Testing:

Caption: Workflow for testing the catalytic activity of Chromium(III) fluoride.

Applications in Research and Drug Development

While direct applications in drug formulations are not extensively documented, Chromium(III) compounds, in general, are of interest to the pharmaceutical industry. Chromium(III) is recognized for its role in enhancing insulin signaling and glucose metabolism.[6]

Potential Role in Insulin Signaling

Research suggests that chromium(III) compounds may enhance insulin signaling pathways.[7] This has led to the investigation of chromium supplements in the context of managing blood sugar levels.[6] The proposed mechanism involves the activation of intracellular signaling pathways that improve insulin sensitivity.

Simplified Insulin Signaling Pathway and Potential Influence of Cr(III):

Caption: Potential influence of Cr(III) on the insulin signaling pathway.

Use as a Pharmaceutical Intermediate

Chromium(III) fluoride hydrate is mentioned as a potential pharmaceutical intermediate.[8] Its catalytic properties could be leveraged in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] Specifically, it can be used in fluorination reactions, which are crucial in the synthesis of many modern pharmaceuticals.[3]

Toxicological and Safety Data

It is crucial to handle Chromium(III) fluoride trihydrate with care, as with all chromium compounds. The available toxicological data is often for chromium(III) compounds in general.

| Hazard Identification | Details | Source |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

Occupational Exposure Limits for Chromium(III) compounds (as Cr):

| Organization | Limit |

| OSHA (PEL) | 0.5 mg/m³ (8-hour TWA) |

| NIOSH (REL) | 0.5 mg/m³ (10-hour TWA) |

| ACGIH (TLV) | 0.003 mg/m³ (inhalable particulate matter) |

It is important to note that while trivalent chromium (Cr-III) is an essential trace element, hexavalent chromium (Cr-VI) is a known carcinogen. Although this document focuses on a Cr(III) compound, appropriate handling procedures should always be followed to prevent any potential oxidation to the hexavalent state under certain conditions.

Logical Relationship of Chromium Oxidation States and Toxicity:

Caption: Relationship between chromium oxidation states and toxicity.

References

- 1. Chromium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemiis.com [chemiis.com]

- 4. Chromium(III) fluoride trihydrate | CrF3H6O3 | CID 21330797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chromium(III) fluoride | 7788-97-8 [chemicalbook.com]

- 6. Botanical red yeast rice alternative for blood glucose management [nutraingredients.com]

- 7. researchgate.net [researchgate.net]

- 8. Chromium(III) fluoride tetrahydrate CAS#: 123333-98-2 [amp.chemicalbook.com]

Crystal Structure of Hydrated Chromium(III) Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structures of various hydrated forms of Chromium(III) fluoride (CrF₃). The information presented herein is curated for researchers, scientists, and professionals in drug development who require detailed structural and methodological data. This document summarizes key crystallographic data, outlines experimental protocols for structure determination, and provides visualizations to illustrate the relationships between the different hydrated species.

Introduction

Chromium(III) fluoride is an inorganic compound that exists in an anhydrous state and as several hydrates, with the degree of hydration significantly influencing its crystal structure and physical properties. These compounds are of interest for their potential applications in catalysis, materials science, and as precursors in chemical synthesis. Understanding their precise three-dimensional atomic arrangement is crucial for predicting their behavior and designing new materials. This guide focuses on the crystallographic details of the well-characterized trihydrate and pentahydrate forms, and also discusses other known hydrates.

Crystallographic Data of Hydrated Chromium(III) Fluoride

The crystal structures of Chromium(III) fluoride trihydrate (CrF₃·3H₂O) and pentahydrate (CrF₃·5H₂O) have been determined through single-crystal X-ray diffraction. The quantitative data for these structures, along with the anhydrous form for comparison, are summarized in the tables below.

Table 1: Crystallographic Data for Anhydrous and Hydrated Chromium(III) Fluoride

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Anhydrous CrF₃ | CrF₃ | Rhombohedral | R-3c | 4.986 | 4.986 | 13.21 | 90 | 90 | 120 | 6 |

| Trihydrate | CrF₃·3H₂O | Trigonal | R-3m | 5.668 | 5.668 | 5.668 | 112.5 | 112.5 | 112.5 | 1 |

| Pentahydrate | CrF₃·5H₂O | Orthorhombic | Pbcn | 10.396 | 8.060 | 7.965 | 90 | 90 | 90 | 4 |

Z : Number of formula units per unit cell.

Experimental Protocols

The determination of the crystal structures of hydrated Chromium(III) fluoride relies on established crystallographic techniques. The following sections detail the methodologies cited for the key experiments.

Synthesis and Crystallization

Chromium(III) Fluoride Trihydrate and Pentahydrate:

The synthesis of single crystals of the trihydrate and pentahydrate forms of Chromium(III) fluoride was reported by Herbstein, Kapon, and Reisner in 1985. The general procedure involves the dissolution of a chromium(III) salt, such as chromium(III) nitrate, in an aqueous solution of hydrofluoric acid.

-

Preparation of Stock Solution: A concentrated stock solution is prepared by dissolving hydrated chromium(III) nitrate in 40% aqueous hydrofluoric acid.

-

Crystallization: Single crystals are grown by slow evaporation of the stock solution under controlled conditions. The specific hydrate that crystallizes is dependent on the temperature and concentration of the solution. The trihydrate and pentahydrate have been isolated through this method.

X-ray Diffraction Data Collection and Structure Refinement

The primary technique for elucidating the crystal structures of these compounds is single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal of the desired hydrate is mounted on a goniometer head. The crystal is then placed in a diffractometer, and X-ray diffraction data are collected, typically using Mo Kα radiation. The diffraction intensities are measured over a wide range of scattering angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson techniques to determine the initial positions of the atoms. The atomic coordinates and thermal parameters are subsequently refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factors.

Structural Descriptions

In the anhydrous form of Chromium(III) fluoride, the chromium centers are octahedrally coordinated by six fluoride ligands, which bridge to adjacent chromium centers, forming a three-dimensional network. In the hydrated forms, water molecules replace some of the fluoride ligands in the coordination sphere of the chromium ion or are incorporated into the crystal lattice as water of crystallization.

Logical Relationship of Hydrated Chromium(III) Fluoride Species

The different hydrated forms of Chromium(III) fluoride can be conceptually linked through processes of hydration and dehydration, which are influenced by external conditions such as temperature and humidity.

Caption: Relationship between different hydrated forms of Chromium(III) fluoride.

Other Hydrated Forms

While the trihydrate and pentahydrate are well-characterized crystallographically, other hydrates of Chromium(III) fluoride, such as the hexahydrate ([Cr(H₂O)₆]F₃) and the nonahydrate ([Cr(H₂O)₆]F₃·3H₂O), are also known to exist.[1][2] The hexahydrate is violet, while the nonahydrate is green.[1] Detailed single-crystal X-ray diffraction data for these higher hydrates are less commonly reported in the literature. Their structures are generally understood to consist of the hexaquachromium(III) cation, [Cr(H₂O)₆]³⁺, with fluoride anions and, in the case of the nonahydrate, additional water molecules occupying positions in the crystal lattice.

References

Spectroscopic and Mechanistic Insights into Chromium(III) Fluoride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties (Infrared and UV-Visible) of Chromium(III) fluoride hydrate. It includes a summary of available data, detailed experimental protocols for spectroscopic analysis, and a visualization of the role of chromium(III) in the insulin signaling pathway, a key area of interest for its potential therapeutic applications.

Spectroscopic Data

Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| O-H Stretching (Coordinated H₂O) | 3200 - 3500 | Broad, Strong | The broadness is due to hydrogen bonding between the coordinated water molecules and the fluoride anions, as well as with other water molecules in the crystal lattice. |

| H-O-H Bending (Coordinated H₂O) | 1600 - 1650 | Medium | This peak is characteristic of the scissoring vibration of coordinated water. |

| Cr-O Stretching (Aquo Ligand) | 450 - 650 | Weak-Medium | These vibrations are indicative of the coordination of water molecules to the chromium(III) ion. |

| Cr-F Stretching | 400 - 600 | Strong | The exact position depends on the coordination environment and the degree of hydration. |

| Lattice Water Vibrations | Variable | Weak | Librational modes of water molecules that are part of the crystal lattice but not directly coordinated to the chromium ion can appear at lower frequencies. |

UV-Visible (UV-Vis) Spectroscopy

In aqueous solution, this compound is expected to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The UV-Vis spectrum of this complex is well-characterized and arises from d-d electronic transitions of the chromium(III) ion in an octahedral ligand field.

The color of aqueous solutions of chromium(III) salts is often a violet-blue-grey, though it can appear greenish if anions like chloride are present and coordinate to the metal center. The UV-visible spectrum of the [Cr(H₂O)₆]³⁺ ion typically shows two main absorption bands in the visible region.

| Electronic Transition | Wavelength (λmax) | Molar Absorptivity (ε) | Color Correlate |

| ⁴A₂g → ⁴T₂g | ~580 nm | Low | Yellow-Orange |

| ⁴A₂g → ⁴T₁g(F) | ~400 nm | Low | Violet |

| Charge Transfer Bands | < 300 nm | High | Ultraviolet |

Note: The molar absorptivity for d-d transitions in octahedral Cr(III) complexes is typically low because they are Laporte (orbitally) forbidden.

Experimental Protocols

Infrared Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify vibrational modes of coordinated water and metal-fluoride bonds.

Methodology: Potassium Bromide (KBr) Pellet Method

-

Sample Preparation:

-

Thoroughly dry high-purity, spectroscopy-grade KBr powder in an oven at ~110°C for several hours and allow it to cool in a desiccator.

-

In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

-

Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture to a pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

The resulting spectrum should be plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

-

UV-Visible Spectroscopy

Objective: To determine the electronic absorption spectrum of an aqueous solution of this compound.

Methodology: Aqueous Solution Spectroscopy

-

Solution Preparation:

-

Accurately weigh a known mass of this compound.

-

Dissolve the solid in a known volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically absorbance values should be between 0.1 and 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

-

Select the desired wavelength range for scanning (e.g., 300 - 800 nm).

-

-

Spectral Measurement:

-

Fill a quartz cuvette with deionized water to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

The spectrum should be plotted as absorbance versus wavelength (nm).

-

Signaling Pathway Visualization

Trivalent chromium is recognized for its role in glucose metabolism and its ability to potentiate insulin signaling. The following diagram illustrates the putative molecular mechanism by which chromium(III) enhances the insulin signaling pathway in a cell.[1][2][3][4] This is a critical area of research for drug development in the context of insulin resistance and type 2 diabetes.

Caption: Chromium(III) enhances insulin signaling.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, provided detailed experimental protocols for its analysis, and presented a key signaling pathway in which trivalent chromium plays a significant role. While specific experimental spectra for the hydrated fluoride salt are not widely published, the data for the analogous and chemically relevant hexaaquachromium(III) ion provide a strong basis for understanding its electronic properties. The role of chromium(III) in potentiating the insulin signaling pathway underscores its importance in biochemical and pharmaceutical research, particularly in the context of metabolic disorders. The provided protocols and diagrams serve as a valuable resource for professionals in the fields of chemistry, biology, and drug development.

References

- 1. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. natuaralhealthresearch.pwistaging.com [natuaralhealthresearch.pwistaging.com]

- 3. Chromium–Insulin Reduces Insulin Clearance and Enhances Insulin Signaling by Suppressing Hepatic Insulin-Degrading Enzyme and Proteasome Protein Expression in KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molar Mass and Molecular Weight of Chromium(III) Fluoride Tetrahydrate (CrF₃·4H₂O)

This document provides a detailed calculation and breakdown of the molar mass and molecular weight for Chromium(III) fluoride tetrahydrate. It is intended for researchers, scientists, and professionals in drug development who require precise chemical data for experimental design, stoichiometric calculations, and material characterization.

Introduction: Molar Mass vs. Molecular Weight

In the context of chemistry, the terms molar mass and molecular weight are often used interchangeably, although they have distinct definitions.

-

Molecular Weight is the mass of a single molecule of a substance, expressed in atomic mass units (amu).

-

Molar Mass is the mass of one mole (approximately 6.022 x 10²³ particles) of a substance, expressed in grams per mole ( g/mol )[1].

Numerically, these two values are equivalent. This guide will use molar mass in g/mol , as it is the standard unit for laboratory calculations.

Calculation Methodology

The molar mass of a hydrated compound like CrF₃·4H₂O is determined by summing the atomic masses of all constituent atoms in its empirical formula. The calculation involves identifying each element, counting the number of atoms for each, and multiplying by their respective standard atomic weights obtained from the periodic table.

The formula CrF₃·4H₂O breaks down into the following atomic components:

-

One atom of Chromium (Cr)

-

Three atoms of Fluorine (F)

-

Eight atoms of Hydrogen (H) (from 4 molecules of H₂O)

-

Four atoms of Oxygen (O) (from 4 molecules of H₂O)

Data Presentation: Atomic Weights and Molar Mass Calculation

The standard atomic weights for the constituent elements are summarized below. The final molar mass is calculated by summing the contributions of each element.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Chromium | Cr | 1 | 51.9961[2][3][4][5] | 51.9961 |

| Fluorine | F | 3 | 18.9984[1][6][7][8] | 56.9952 |

| Hydrogen | H | 8 | 1.008[9][10][11] | 8.064 |

| Oxygen | O | 4 | 15.999[6][12][13] | 63.996 |

| Total | CrF₃·4H₂O | 181.0513 |

Therefore, the molar mass of Chromium(III) fluoride tetrahydrate (CrF₃·4H₂O) is 181.05 g/mol .

Experimental Protocols

The determination of molar mass for a specific chemical compound is a theoretical calculation based on internationally accepted standard atomic weights. It does not require a direct experimental protocol. These standard atomic weights are themselves determined through high-precision experimental techniques, primarily mass spectrometry, which measures the mass-to-charge ratio of ions to determine isotopic abundances and masses. The values used herein are the weighted averages of the masses of the naturally occurring isotopes of each element.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent parts of the molecule and their summation to arrive at the final molar mass.

Caption: Calculation workflow for the molar mass of CrF₃·4H₂O.

References

- 1. webqc.org [webqc.org]

- 2. #24 - Chromium - Cr [hobart.k12.in.us]

- 3. Chromium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 4. Atomic Weight of Chromium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. princeton.edu [princeton.edu]

- 6. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. quora.com [quora.com]

- 10. What is the atomic mass in hydrogen? [vedantu.com]

- 11. #1 - Hydrogen - H [hobart.k12.in.us]

- 12. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Chromium(III) Fluoride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Chromium(III) fluoride hydrate (CrF₃·xH₂O), a compound utilized in various industrial and research applications, including as a mordant in the textile industry and potentially in specialized chemical synthesis.[1] Due to its corrosive nature and potential health hazards, strict adherence to safety protocols is imperative. This document outlines the associated hazards, recommended handling procedures, personal protective equipment, emergency measures, and disposal guidelines to ensure the safety of laboratory and research personnel.

Chemical and Physical Properties

This compound is a green crystalline solid.[2][3] The level of hydration can vary, which affects its solubility. While the anhydrous form is insoluble in water, the hydrated forms are soluble.[4][5] It is important to note that this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][6]

Table 1: Physical and Chemical Properties of Chromium(III) Fluoride and its Hydrates

| Property | Anhydrous Chromium(III) Fluoride | Chromium(III) Fluoride Trihydrate | Chromium(III) Fluoride Tetrahydrate |

| Chemical Formula | CrF₃[4] | CrF₃·3H₂O[4] | CrF₃·4H₂O[7] |

| Molar Mass | 108.99 g/mol [4] | 163.037 g/mol [4][8] | 181.05 g/mol [4][7] |

| Appearance | Green crystalline solid[4] | Green hexagonal crystals[1] | Green crystals[3] |

| Melting Point | >1000 °C (sublimes)[2][4] | >1000°C[9] | >1000°C[9] |

| Solubility in Water | Insoluble[4] | Sparingly soluble[4] | Slightly soluble[3] |

| Hygroscopicity | Hygroscopic[2][6] | Hygroscopic[9] | Hygroscopic[9] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][10] It causes severe skin burns and eye damage.[2][10] Contact with acids liberates toxic gas, and contact with water can also liberate toxic gas.[2][10]

Table 2: GHS Hazard Classifications and Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][8] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][8] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][8] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[10] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][8] |

| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[2] |

Toxicological Profile:

The toxicity of this compound is attributed to both the chromium(III) ion and the fluoride ion.

-

Chromium(III): Generally considered much less toxic than hexavalent chromium (Cr(VI)).[11] Its uptake into cells is limited.[4] However, prolonged or high-level exposure can still pose health risks. The respiratory tract is a major target organ for chromium (III) toxicity.[11]

-

Fluoride Ion: Can cause a range of toxic effects. Acute exposure can lead to hypocalcemia (reduced serum calcium levels), which can be fatal.[12] Ingestion can be treated by administering milk, chewable calcium carbonate tablets, or Milk of Magnesia to conscious individuals to bind the fluoride ion.[10]

Table 3: Exposure Limits

| Organization | Limit | Value |

| OSHA (PEL) | TWA (as Cr) | 0.5 mg/m³[7][13] |

| NIOSH (REL) | TWA (as Cr) | 0.5 mg/m³[4] |

| NIOSH (IDLH) | as Cr(III) | 250 mg/m³[4] |

Experimental Protocols: Safe Handling Procedures

Given the hygroscopic and corrosive nature of this compound, specific handling procedures are required to ensure safety and maintain the integrity of the compound. The following is a general protocol for handling this material in a research setting.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[10][12]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially if contaminated.[12][14]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be worn.[3][12]

-

Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[2][10]

-

Weighing and Dispensing Protocol

-

Preparation: Before handling, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment, including a weigh boat or container, spatulas, and waste containers.

-

Inert Atmosphere (for moisture-sensitive applications): Due to its hygroscopic nature, handling under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is recommended for experiments where water content is critical.

-

Dispensing: Carefully transfer the required amount of the solid from the stock container to the weigh boat using a clean spatula. Avoid creating dust.[12]

-

Container Sealing: Immediately and tightly seal the main container after dispensing to prevent moisture absorption and contamination.

-

Cleanup: After weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials in a designated hazardous waste container.

General Experimental Use

-

Reaction Setup: When setting up a reaction, add the solid this compound carefully to the reaction vessel within the fume hood.

-

Incompatible Materials: Keep the compound away from strong acids and oxidizing agents.[2][6]

-

Temperature: Be aware that thermal decomposition can release irritating gases and vapors.[2]

-

End of Workday: At the end of any procedure, thoroughly clean the work area and all equipment. Wash hands thoroughly with soap and water.[12]

Emergency Procedures

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. A first treatment with calcium gluconate paste is recommended. Seek immediate medical attention.[10][12] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][12] |

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Prevent the generation of dust.

-

Carefully sweep or scoop up the spilled solid material and place it in a suitable, closed container for disposal.[12]

-

Do not let the product enter drains.[12]

-

Clean the spill area thoroughly.

Firefighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep containers tightly closed to prevent moisture absorption.[2]

-

Store locked up.[2]

-

Store away from incompatible materials such as acids and oxidizing agents.[2]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Offer surplus and non-recyclable solutions to a licensed disposal company.[12]

-

Contaminated packaging should be disposed of as unused product.[10]

Visualizations

Caption: General workflow for safely handling this compound in a laboratory setting.

Caption: Generalized toxicity pathways for the constituent ions of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 3. download.basf.com [download.basf.com]

- 4. How Do You Make An Inert Atmosphere In A Furnace? A 2-Step Guide To Prevent Oxidation - Kintek Solution [kindle-tech.com]

- 5. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]

- 6. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]

- 7. Weekly Safety Meeting – Working Safely with Corrosives – Safety Matters Weekly [safetymattersweekly.com]

- 8. scienceequip.com.au [scienceequip.com.au]

- 9. m.youtube.com [m.youtube.com]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]

- 13. echemi.com [echemi.com]

- 14. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]

In-depth Technical Guide: Natural Occurrence and Synthesis of Chromium(III) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and synthetic routes for Chromium(III) fluoride (CrF₃), a compound of interest in various research and industrial applications. This document details the established methodologies for the preparation of both hydrated and anhydrous forms of CrF₃, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.

Natural Occurrence

Chromium, in its trivalent state (Cr³⁺), is a naturally abundant element found in the Earth's crust within rocks, soils, and plants. The primary and most commercially significant ore of chromium is chromite, with the chemical formula FeCr₂O₄. While various chromium compounds are found in nature, there is no significant evidence to suggest the natural occurrence of Chromium(III) fluoride as a distinct mineral. Therefore, for practical applications, CrF₃ must be produced synthetically.

Synthesis of Chromium(III) Fluoride

The synthesis of Chromium(III) fluoride can be broadly categorized into methods for producing its hydrated and anhydrous forms. The choice of synthesis route depends on the desired properties of the final product, such as its water content, purity, and specific surface area.

Synthesis of Hydrated Chromium(III) Fluoride

The most common method for preparing hydrated Chromium(III) fluoride, typically [Cr(H₂O)₆]F₃, involves the reaction of chromium(III) oxide with hydrofluoric acid.[1]

Objective: To synthesize hydrated Chromium(III) fluoride.

Materials:

-

Chromium(III) oxide (Cr₂O₃)

-

Aqueous hydrofluoric acid (HF, typically 40-48%)

-

Distilled water

-

Suitable reaction vessel (e.g., Teflon or platinum beaker)

-

Heating and stirring apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add a stoichiometric excess of aqueous hydrofluoric acid to a suspension of chromium(III) oxide in water in the reaction vessel.

-

Gently heat the mixture with continuous stirring. The chromium(III) oxide will gradually dissolve in the hot acid.

-

Once the Cr₂O₃ has completely reacted, the solution is typically filtered to remove any unreacted starting material.

-

The resulting green solution is then concentrated by heating to encourage crystallization.

-

Allow the concentrated solution to cool slowly to room temperature. Green crystals of hydrated Chromium(III) fluoride will precipitate.

-

The crystals are collected by filtration, washed with a small amount of cold distilled water, and then dried under vacuum.

Chemical Equation: Cr₂O₃ + 6HF + 9H₂O → 2[Cr(H₂O)₆]F₃[1]

Synthesis of Anhydrous Chromium(III) Fluoride

Anhydrous CrF₃ is a green crystalline solid that is insoluble in water. Its synthesis requires more stringent conditions to exclude water.

A primary method for the production of anhydrous CrF₃ is the reaction of anhydrous chromium(III) chloride with anhydrous hydrogen fluoride gas at elevated temperatures.[1]

Objective: To synthesize anhydrous Chromium(III) fluoride.

Materials:

-

Anhydrous chromium(III) chloride (CrCl₃)

-

Anhydrous hydrogen fluoride (HF) gas

-

A tube furnace equipped with a corrosion-resistant reaction tube (e.g., nickel or Monel)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Place a known quantity of anhydrous CrCl₃ in a combustion boat and insert it into the reaction tube of the furnace.

-

Purge the system with an inert gas to remove air and moisture.

-

Heat the furnace to the desired reaction temperature (typically in the range of 300-500 °C).

-

Once the temperature has stabilized, introduce a slow stream of anhydrous HF gas over the CrCl₃.

-

Continue the reaction for a sufficient duration to ensure complete conversion. The progress of the reaction can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution at the outlet.

-

After the reaction is complete, stop the flow of HF and cool the furnace to room temperature under a continuous flow of inert gas.

-

The resulting green powder is anhydrous CrF₃.

Chemical Equation: CrCl₃ + 3HF → CrF₃ + 3HCl[1]

Another effective method for preparing anhydrous CrF₃ is the thermal decomposition of ammonium hexafluorochromate(III), (NH₄)₃CrF₆.[1] This method is analogous to the preparation of other anhydrous metal fluorides, such as AlF₃ from (NH₄)₃AlF₆.[2][3]

Objective: To synthesize anhydrous Chromium(III) fluoride via thermal decomposition.

Materials:

-

Ammonium hexafluorochromate(III) ((NH₄)₃CrF₆)

-

Furnace with temperature control

-

Inert atmosphere (e.g., nitrogen or argon)

-

Crucible (e.g., platinum or nickel)

Procedure:

-

Place the (NH₄)₃CrF₆ powder in a crucible and place it in the furnace.

-

Purge the furnace with an inert gas.

-

Heat the sample according to a programmed temperature ramp. The decomposition is expected to occur in stages, with the evolution of ammonia (NH₃) and hydrogen fluoride (HF). Based on analogous decompositions, intermediate phases such as NH₄CrF₄ may form.[2][3]

-

A final heating step at a higher temperature (e.g., 400 °C or above) is required to ensure the complete removal of all volatile byproducts and the formation of pure, crystalline CrF₃.[2][3]

-

Cool the furnace to room temperature under an inert atmosphere before recovering the anhydrous CrF₃ product.

Chemical Equation: (NH₄)₃CrF₆ → CrF₃ + 3NH₃ + 3HF[1]

A specialized method has been developed to produce a high surface area, amorphous form of CrF₃, which has applications in catalysis. This involves the reaction of hydrated hydrazinium fluorochromate(III) with fluorine gas in anhydrous hydrogen fluoride.[4]

Objective: To synthesize high surface area, amorphous CrF₃.

Materials:

-

Hydrated hydrazinium fluorochromate(III) ([N₂H₆][CrF₅]·H₂O)

-

Fluorine (F₂) gas

-

Anhydrous hydrogen fluoride (aHF)

Procedure: The reaction is carried out at room temperature by reacting a suspension of the hydrazinium fluorochromate(III) precursor in anhydrous hydrogen fluoride with fluorine gas. The reaction proceeds in a stepwise manner, starting with the oxidative decomposition of the hydrazinium cation, leading to an intermediate CrF₃ with a low surface area. Subsequent partial oxidation of Cr³⁺ and the formation of volatile chromium oxyfluoride species, which are then removed, generates a microporous, high surface area amorphous CrF₃-based material.[4]

Data Presentation

The following tables summarize the key quantitative data associated with the properties and synthesis of Chromium(III) fluoride.

Table 1: Physical Properties of Chromium(III) Fluoride and its Hydrates

| Property | Anhydrous CrF₃ | Hydrated CrF₃ ([Cr(H₂O)₆]F₃·3H₂O) |

| Molar Mass ( g/mol ) | 108.99 | ~235.1 (for nonahydrate) |

| Appearance | Green crystalline solid | Green or violet crystalline solid |

| Density (g/cm³) | 3.8 | 2.2 (trihydrate) |

| Melting Point (°C) | 1100 (sublimes) | Decomposes upon heating |

| Solubility in Water | Insoluble | Soluble |

Data sourced from[1]

Table 2: Overview of Synthesis Methods for Chromium(III) Fluoride

| Product Form | Starting Materials | Brief Description of Method | Typical Reaction Conditions |

| Hydrated | Chromium(III) oxide (Cr₂O₃), Hydrofluoric acid (HF) | Dissolution of Cr₂O₃ in aqueous HF followed by crystallization.[1] | Elevated temperature for dissolution |

| Anhydrous | Chromium(III) chloride (CrCl₃), Hydrogen fluoride (HF) | High-temperature reaction of anhydrous CrCl₃ with gaseous HF.[1] | 300-500 °C |

| Anhydrous | Ammonium hexafluorochromate(III) ((NH₄)₃CrF₆) | Thermal decomposition of the hexafluorochromate salt under an inert atmosphere.[1] | Heating up to ≥ 400 °C |

| Amorphous | Hydrazinium fluorochromate(III), Fluorine (F₂), aHF | Reaction in anhydrous hydrogen fluoride with fluorine gas at room temperature to produce a high surface area, amorphous product.[4] | Room temperature |

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for Chromium(III) fluoride.

Caption: Synthesis of Hydrated Chromium(III) Fluoride.

Caption: Synthesis of Anhydrous Chromium(III) Fluoride.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chromium(III) Fluoride Hydrate from Chromium(III) Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chromium(III) fluoride hydrate from chromium(III) oxide. The primary method involves the reaction of chromium(III) oxide with aqueous hydrofluoric acid. This synthesis is of interest for various applications, including its use as a catalyst, in textile mordanting, and as a corrosion inhibitor. This document outlines the necessary reagents, equipment, a step-by-step experimental protocol, and critical safety precautions. Additionally, it includes expected product characteristics and relevant data presented in tabular and graphical formats for clarity.

Introduction

Chromium(III) fluoride (CrF₃) is an inorganic compound that can exist in an anhydrous form as a green crystalline solid, which is insoluble in common solvents. However, it more commonly forms several hydrates, such as the trihydrate (CrF₃·3H₂O) and the hexahydrate ([Cr(H₂O)₆]F₃), which exhibit solubility in water.[1] The hydrated forms are particularly relevant for applications requiring aqueous solutions of chromium(III) and fluoride ions.

The synthesis of this compound from chromium(III) oxide (Cr₂O₃) is a straightforward acid-base reaction. The overall chemical equation for this transformation is:

Cr₂O₃ + 6 HF + 9 H₂O → 2 [Cr(H₂O)₆]F₃ [1]

This reaction involves the dissolution of the solid chromium oxide in hot aqueous hydrofluoric acid, followed by the crystallization of the hydrated chromium(III) fluoride product. The specific hydrate obtained can vary depending on the crystallization conditions. The industrial product often has a composition corresponding to approximately CrF₃·3.5H₂O.[2]

Safety Precautions

EXTREME CAUTION IS ADVISED: Hydrofluoric acid (HF) is a highly corrosive and toxic substance. It can cause severe burns that may not be immediately painful. All work with hydrofluoric acid must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

-

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving is recommended, with a pair of nitrile gloves underneath a pair of heavy-duty neoprene or PVC gloves.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Body Protection: A lab coat and a chemical-resistant apron are required. Ensure full leg and closed-toe shoe coverage.

-

-

Emergency Procedures:

-

An operational safety shower and eyewash station must be immediately accessible.

-

Calcium gluconate gel must be readily available as an antidote for skin exposure. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and then apply calcium gluconate gel. Seek immediate medical attention.

-

Ensure proper ventilation and work within a fume hood to avoid inhalation of HF vapors.

-

Experimental Protocol

This protocol describes a general laboratory-scale synthesis of this compound. Researchers may need to optimize parameters such as temperature and reaction time based on the specific reactivity of their chromium(III) oxide starting material.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Grade |

| Chromium(III) Oxide | Cr₂O₃ | 151.99 | ≥ 99% |

| Hydrofluoric Acid | HF | 20.01 | 48% aqueous solution |

| Deionized Water | H₂O | 18.02 | High Purity |

Equipment

-

Fume hood

-

Heating mantle with magnetic stirrer

-

Polytetrafluoroethylene (PTFE) or other HF-resistant beaker

-

PTFE-coated magnetic stir bar

-

Plastic funnel and graduated cylinders

-

Buchner funnel and filter flask

-

Polypropylene filter paper

-

Desiccator

Synthesis Procedure

-

Reaction Setup: In a fume hood, place a 250 mL PTFE beaker containing a PTFE-coated magnetic stir bar on a heating mantle with stirring capabilities.

-

Addition of Reagents: Carefully measure and add 100 mL of 48% hydrofluoric acid to the PTFE beaker. Begin gentle stirring.

-

Reaction: Slowly and in small portions, add 15.2 g (0.1 mol) of chromium(III) oxide to the stirring hydrofluoric acid. An exothermic reaction may occur.

-

Heating and Dissolution: Heat the mixture to approximately 50-60°C with continuous stirring. Maintain this temperature until all the chromium(III) oxide has dissolved, which may take several hours. The solution should turn a deep green color.

-

Crystallization: Once the chromium(III) oxide is fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization. Green crystals of this compound will precipitate.

-

Isolation of Product: Isolate the crystals by vacuum filtration using a Buchner funnel with polypropylene filter paper.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any excess acid, followed by a wash with a water-miscible solvent like isopropanol to aid in drying.

-

Drying: Dry the crystals in a desiccator over a suitable desiccant (e.g., silica gel or anhydrous calcium chloride) until a constant weight is achieved.

Expected Yield

The theoretical yield of chromium(III) fluoride trihydrate (CrF₃·3H₂O, Molar Mass: 163.04 g/mol ) from 0.1 mol of Cr₂O₃ (which produces 0.2 mol of product) is 32.6 g. A typical experimental yield for this synthesis would be in the range of 75-85%.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

Physical Properties

| Property | Observation |

| Appearance | Green crystalline solid |

| Solubility | Sparingly soluble in water |

Spectroscopic and Analytical Data

-

X-ray Diffraction (XRD): Can be used to determine the crystal structure and confirm the formation of the desired hydrate. For example, CrF₃·3H₂O is reported to have a rhombohedral crystal structure.

-

Thermogravimetric Analysis (TGA): Can be used to determine the number of water molecules of hydration by observing the mass loss upon heating.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for water of hydration.

Data Presentation

Table 1: Properties of Chromium(III) Fluoride and its Hydrates

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Crystal System |

| Anhydrous Chromium(III) Fluoride | CrF₃ | 108.99 | Green crystalline solid | Rhombohedral |

| Chromium(III) Fluoride Trihydrate | CrF₃·3H₂O | 163.04 | Green crystalline solid | Rhombohedral |

| Chromium(III) Fluoride Tetrahydrate | CrF₃·4H₂O | 181.05 | Green crystals | - |

| Chromium(III) Fluoride Hexahydrate | [Cr(H₂O)₆]F₃ | 217.08 | Violet solid | - |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Chromium(III) Fluoride Hydrate in Fluorination Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chromium(III) fluoride hydrate as a catalyst in fluorination reactions. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis of fluorinated organic compounds.

Introduction

Chromium(III) fluoride (CrF₃) and its hydrated forms are recognized as effective catalysts for fluorination reactions, particularly in the context of halogen exchange (HALEX) processes.[1][2] These reactions are crucial in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals, where the introduction of fluorine atoms can significantly enhance biological activity and metabolic stability. While anhydrous CrF₃ is effective, this compound offers practical advantages in handling and preparation. It is often used in gas-phase reactions at elevated temperatures, where it facilitates the substitution of chlorine atoms with fluorine in chlorocarbons using hydrogen fluoride (HF) as the fluorinating agent.[1]

It is important to note that in many industrial applications, the active chromium fluoride catalytic species is generated in situ from chromium(III) oxide (Cr₂O₃) precursors through a pre-fluorination step with HF.[3][4] The resulting catalyst surface, often described as a chromium oxyfluoride (CrOₓFᵧ), is functionally similar to using a pre-formed Chromium(III) fluoride catalyst.

Key Applications and Reaction Data

The primary application of this compound is in the gas-phase fluorination of chlorinated hydrocarbons. This process is fundamental to the production of various hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).

Table 1: Representative Fluorination Reactions Catalyzed by Chromium-Based Catalysts

| Substrate | Product(s) | Fluorinating Agent | Temperature (°C) | Phase | Catalyst | Notes |

| Carbon Tetrachloride (CCl₄) | Trichlorofluoromethane (CCl₃F), Dichlorodifluoromethane (CCl₂F₂) | HF | 250-400 | Gas | CrF₃ (or Cr₂O₃ precursor) | A classic example of stepwise halogen exchange. |

| Chloroform (CHCl₃) | Dichlorofluoromethane (CHCl₂F), Chlorodifluoromethane (CHClF₂) | HF | 150-350 | Gas | CrF₃ (or Cr₂O₃ precursor) | Important for the synthesis of refrigerants. |

| 1,1,1-Trichloroethane (CH₃CCl₃) | 1,1,1-Trifluoroethane (CH₃CF₃) | HF | 200-300 | Gas | CrF₃ (or Cr₂O₃ precursor) | Synthesis of HFC-143a. |

| Perchloroethylene (CCl₂=CCl₂) | 1,1,1,2,2-Pentafluoroethane (HFC-125) and others | HF | 300-450 | Gas | CrF₃ (or Cr₂O₃ precursor) | A multi-step fluorination and saturation process. |

Note: The data in this table is compiled from general knowledge of industrial fluorination processes. Specific yields and selectivities are highly dependent on the precise reaction conditions and catalyst preparation.

Experimental Protocols

The following protocols are representative of gas-phase fluorination reactions using a chromium-based catalyst. While this compound can be used directly, many processes involve an initial activation or "pre-fluorination" step, especially when starting from chromium oxide.

Protocol 1: General Procedure for Gas-Phase Fluorination of a Chlorinated Hydrocarbon

1. Catalyst Preparation and Activation:

- A fixed-bed reactor is packed with this compound powder or pellets.

- The catalyst is pre-treated by heating to the reaction temperature (e.g., 300-400°C) under a flow of an inert gas, such as nitrogen, to remove adsorbed water.

- The catalyst is then activated by introducing a flow of anhydrous hydrogen fluoride (HF) gas, often diluted with nitrogen, for a period of 1-4 hours. This step ensures the catalyst surface is fully fluorinated and active.

2. Fluorination Reaction:

- The chlorinated hydrocarbon substrate is vaporized and introduced into the reactor along with a continuous flow of anhydrous HF.

- The molar ratio of HF to the organic substrate is typically between 3:1 and 10:1.

- The reaction is carried out at a constant temperature (e.g., 350°C) and pressure (typically atmospheric).

- The gaseous effluent from the reactor, containing the fluorinated products, unreacted starting materials, and HCl, is passed through a series of scrubbers and condensers.

3. Product Isolation and Analysis:

- The product stream is first passed through a water or alkaline scrubber to remove acidic gases (HF and HCl).

- The organic products are then condensed at low temperatures.

- The composition of the product mixture is analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS).

Diagram 1: Experimental Workflow for Gas-Phase Fluorination

Caption: Simplified mechanism of CrF₃-catalyzed halogen exchange.

The key steps are:

-

Adsorption: The chlorinated substrate adsorbs onto an active chromium fluoride site on the catalyst surface.

-

Halogen Exchange: A fluorine atom from the catalyst is exchanged for a chlorine atom on the substrate. This is the rate-determining step.

-

Desorption: The fluorinated product desorbs from the surface.

-

Catalyst Regeneration: The resulting chromium chloride site is regenerated to a chromium fluoride site by reaction with hydrogen fluoride.

Safety Considerations

-

Hydrogen Fluoride (HF): Anhydrous HF is an extremely corrosive and toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. HF can cause severe burns that may not be immediately painful. Calcium gluconate gel should be readily available as a first aid measure for skin contact.

-

High Temperatures: The reactions are conducted at high temperatures, requiring appropriate shielding and care to prevent thermal burns.

-

Pressure: While typically run at atmospheric pressure, gas-phase reactions can build up pressure if there are blockages in the system. The reactor should be equipped with a pressure relief system.

-

Chromium Compounds: Chromium(III) compounds are generally less toxic than chromium(VI) compounds, but inhalation of dust should be avoided.

Conclusion

This compound is a valuable and robust catalyst for the gas-phase fluorination of chlorocarbons. Its application is particularly relevant in the industrial synthesis of HFCs and HCFCs. While detailed academic studies on the hydrated form are less common than for catalysts derived from chromium oxides, the underlying catalytic principles are the same. The provided protocols and notes offer a foundation for researchers to explore the use of this catalyst in the development of new fluorinated molecules.

References

Application Notes and Protocols: Chromium(III) Fluoride Hydrate as a Mordant for Textiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chromium(III) fluoride hydrate as a mordant in textile dyeing, with a primary focus on wool fibers. The information is intended to guide researchers and scientists in achieving high-quality, durable coloration of textiles for various applications.

Introduction

This compound is a chemical compound used in the textile industry as a mordant to fix dyes to fibers, particularly protein fibers like wool.[1] A mordant acts as a linking agent between the dye molecule and the fiber, forming an insoluble coordination complex that enhances the dye's fastness to washing, light, and rubbing.[1] Historically, chromium salts have been favored for their ability to produce deep, rich colors with excellent fastness properties, especially for dark shades like black and navy.[2] While environmental concerns have led to a reduction in the use of some chromium compounds, chromium(III) is considered less toxic than chromium(VI). The use of chromium(III) fluoride offers a method to achieve the high fastness associated with chrome mordants.

Principle of Mordanting with this compound

The mordanting process with this compound involves the formation of a coordination complex between the chromium(III) ion, the textile fiber, and the dye molecule. In the case of wool, the chromium(III) ions primarily bind to the carboxyl groups of the amino acid residues in the keratin protein. The dye molecule, which typically contains functional groups such as hydroxyl or carboxyl groups, then coordinates with the chromium ion that is already bound to the fiber. This creates a stable, high-molecular-weight complex that is physically trapped within the fiber structure, leading to improved color fastness. The rate of uptake of chromium(III) by wool is notably faster with chromium(III) fluoride compared to other chromium(III) salts like sulfate or chloride.

Experimental Protocols

The application of this compound as a mordant for wool can be carried out using three primary methods: pre-mordanting, meta-mordanting, and post-mordanting (also known as after-chroming). The choice of method depends on the desired color outcome, the type of dye used, and the required fastness properties. The after-chroming method is the most widely used and generally provides the best fastness.[3]

Materials and Equipment:

-

This compound (CrF₃·xH₂O)

-

Textile material (e.g., scoured wool yarn or fabric)

-

Dye (suitable for wool, e.g., acid or mordant dyes)

-

Acetic acid or formic acid (for pH adjustment)

-

Sodium sulfate (leveling agent, optional)

-

Beakers or dye pots (stainless steel or enamel)

-

Heating source (hot plate or water bath)

-

Stirring rods

-

pH meter or pH paper

-

Personal Protective Equipment (gloves, safety glasses, lab coat)

Pre-mordanting Protocol

In this method, the fiber is treated with the mordant before dyeing.

-

Preparation of Mordant Bath:

-

Weigh the dry wool fiber to be mordanted.

-

Calculate the required amount of this compound, typically 1-3% on the weight of fiber (owf).

-

Dissolve the mordant in a volume of water sufficient to allow the fiber to be fully submerged and move freely (e.g., a liquor ratio of 20:1 to 40:1).

-

Adjust the pH of the mordant bath to 3.5-4.5 using acetic acid or formic acid.

-

-

Mordanting Process:

-

Introduce the pre-wetted wool into the mordant bath at room temperature.

-

Gradually raise the temperature to a boil (approximately 100°C) over 30-45 minutes.

-

Maintain the boil for 45-60 minutes, stirring gently to ensure even mordanting.

-

Allow the bath to cool down slowly before removing the wool.

-

-

Rinsing and Dyeing:

-

Rinse the mordanted wool thoroughly with warm and then cold water.

-

The mordanted wool can be dyed immediately or dried and stored for later use.

-

Proceed with dyeing according to the specific instructions for the chosen dye.

-

Meta-mordanting (Single Bath) Protocol

In this method, the mordant and the dye are added to the same bath.

-

Preparation of the Dyebath:

-

Prepare the dyebath with the required amount of dye and any necessary auxiliaries like a leveling agent (e.g., 10% owf sodium sulfate).

-

Adjust the pH of the dyebath to the range recommended for the specific dye, typically between 4.0 and 5.5.

-

-

Dyeing and Mordanting Process:

-

Introduce the pre-wetted wool into the dyebath at around 40°C.

-

Gradually increase the temperature to a boil over 30-45 minutes.

-

After 15-20 minutes at a boil, add the pre-dissolved this compound (1-3% owf) to the dyebath.

-

Continue to boil for another 45-60 minutes.

-

-

Rinsing:

-

Allow the dyebath to cool down slowly.

-

Remove the dyed and mordanted wool and rinse thoroughly with warm and then cold water until the water runs clear.

-

Post-mordanting (After-chroming) Protocol

This method involves treating the dyed fiber with the mordant.

-

Dyeing Process:

-